molecular formula C23H15BrN2O3 B3733514 N-1,3-benzodioxol-5-yl-2-(3-bromophenyl)-4-quinolinecarboxamide

N-1,3-benzodioxol-5-yl-2-(3-bromophenyl)-4-quinolinecarboxamide

Cat. No. B3733514
M. Wt: 447.3 g/mol
InChI Key: KAODXHQWHWLVNZ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(3-bromophenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDBQ and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of BDBQ involves the inhibition of various enzymes and proteins that are essential for cell survival and proliferation. BDBQ has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are involved in DNA replication and repair. Additionally, BDBQ has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
BDBQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and improvement of cognitive function. BDBQ has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BDBQ has several advantages for laboratory experiments, including its high potency and specificity for its target enzymes and proteins. Additionally, BDBQ has been shown to have low toxicity and can be administered orally. However, BDBQ also has some limitations for laboratory experiments, including its limited solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of BDBQ, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. Additionally, the study of BDBQ in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations. Overall, BDBQ has significant potential for the development of novel therapeutics in various fields of medicine.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-2-(3-bromophenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of BDBQ involves a multistep process, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. BDBQ has significant potential for the development of novel therapeutics in various fields of medicine, and further research is needed to fully understand its therapeutic potential.

Scientific Research Applications

BDBQ has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and infectious diseases. In cancer research, BDBQ has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In neurology, BDBQ has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, BDBQ has been studied for its potential antiviral and antibacterial properties.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O3/c24-15-5-3-4-14(10-15)20-12-18(17-6-1-2-7-19(17)26-20)23(27)25-16-8-9-21-22(11-16)29-13-28-21/h1-12H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAODXHQWHWLVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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